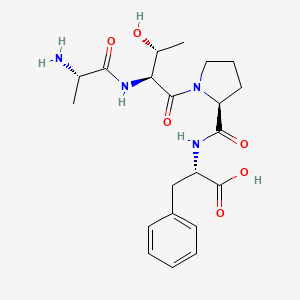
H-Ala-Thr-Pro-Phe-OH
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
H-Ala-Thr-Pro-Phe-OH is a tetrapeptide composed of four amino acids: alanine, threonine, proline, and phenylalanine Peptides like this compound are short chains of amino acids linked by peptide bonds and play crucial roles in various biological processes
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of H-Ala-Thr-Pro-Phe-OH typically involves solid-phase peptide synthesis (SPPS), a widely used method for assembling peptides. In SPPS, the peptide chain is built step-by-step on a solid support, usually a resin. The process involves the following steps:
Attachment of the first amino acid: The C-terminal amino acid (phenylalanine) is attached to the resin.
Deprotection: The protecting group on the amino acid is removed to expose the amine group.
Coupling: The next amino acid (proline) is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated for threonine and alanine.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of peptides like this compound often employs automated SPPS systems, which allow for high-throughput synthesis and scalability. Advances in green chemistry have led to the development of more environmentally friendly methods, such as solvent substitution and recycling, to reduce the environmental footprint of peptide synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
H-Ala-Thr-Pro-Phe-OH can undergo various chemical reactions, including:
Oxidation: The threonine residue can be oxidized to form a hydroxyl group.
Reduction: Reduction reactions can modify the peptide’s functional groups.
Substitution: Amino acid residues can be substituted to create analogs with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Coupling reagents: EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), HOBt (1-hydroxybenzotriazole).
Major Products
The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation of threonine can result in the formation of a hydroxylated peptide, while substitution reactions can yield peptide analogs with altered biological activity.
Wissenschaftliche Forschungsanwendungen
H-Ala-Thr-Pro-Phe-OH has a wide range of applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.
Medicine: Explored for its potential therapeutic applications, such as drug delivery systems and peptide-based drugs.
Wirkmechanismus
The mechanism of action of H-Ala-Thr-Pro-Phe-OH involves its interaction with specific molecular targets and pathways. Peptides like this one can bind to receptors on cell surfaces, triggering signaling cascades that result in various biological effects. The specific molecular targets and pathways depend on the peptide’s sequence and structure, which determine its binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
H-Ala-Phe-Pro-OH: A similar tetrapeptide with alanine, phenylalanine, and proline, but lacking threonine.
H-Phe-Pro-Trp-Phe-NH2: Another tetrapeptide with phenylalanine and proline, but with tryptophan instead of alanine and threonine.
Uniqueness
H-Ala-Thr-Pro-Phe-OH is unique due to its specific sequence, which imparts distinct chemical and biological properties. The presence of threonine introduces a hydroxyl group, which can participate in hydrogen bonding and other interactions, potentially enhancing the peptide’s stability and activity in biological systems .
Eigenschaften
CAS-Nummer |
402594-16-5 |
|---|---|
Molekularformel |
C21H30N4O6 |
Molekulargewicht |
434.5 g/mol |
IUPAC-Name |
(2S)-2-[[(2S)-1-[(2S,3R)-2-[[(2S)-2-aminopropanoyl]amino]-3-hydroxybutanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C21H30N4O6/c1-12(22)18(27)24-17(13(2)26)20(29)25-10-6-9-16(25)19(28)23-15(21(30)31)11-14-7-4-3-5-8-14/h3-5,7-8,12-13,15-17,26H,6,9-11,22H2,1-2H3,(H,23,28)(H,24,27)(H,30,31)/t12-,13+,15-,16-,17-/m0/s1 |
InChI-Schlüssel |
GPMLSZBRLSIYGT-KUHBDSFDSA-N |
Isomerische SMILES |
C[C@H]([C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)O)NC(=O)[C@H](C)N)O |
Kanonische SMILES |
CC(C(C(=O)N1CCCC1C(=O)NC(CC2=CC=CC=C2)C(=O)O)NC(=O)C(C)N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[(1R)-2,3-Dihydro-1H-inden-1-yl]-4-nitrobenzene-1-sulfonamide](/img/structure/B14250765.png)
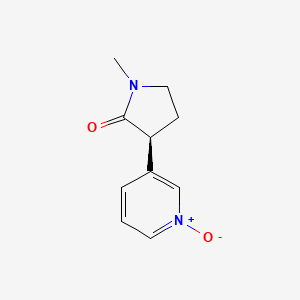
![2-Benzylidene-1,6-dioxaspiro[4.4]non-3-ene](/img/structure/B14250768.png)
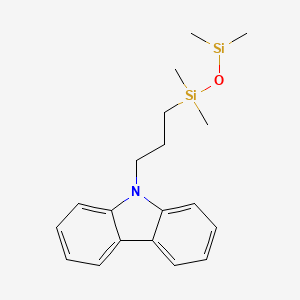
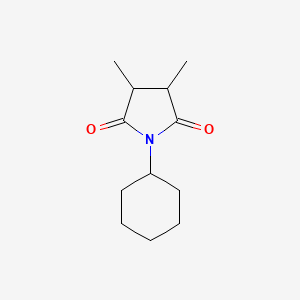

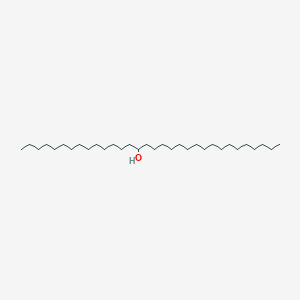
![4-Methyl-N-[(pyridin-4-yl)methylidene]benzene-1-sulfonamide](/img/structure/B14250803.png)
![(1S,2S,5S)-2,6,6-Trimethyl-3-oxobicyclo[3.1.1]heptan-2-yl nitrate](/img/structure/B14250812.png)
![3-(4-{(E)-[4-(Aminomethyl)phenyl]diazenyl}phenoxy)propane-1,2-diol](/img/structure/B14250823.png)
![Butanamide, N-(phenylmethoxy)-3-[(phenylmethoxy)amino]-, (3S)-](/img/structure/B14250825.png)
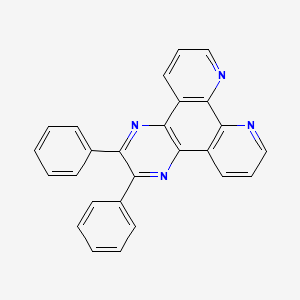
![(3R)-3-Hydroxy-5-[(thiophen-2-yl)sulfanyl]pentanoic acid](/img/structure/B14250840.png)
